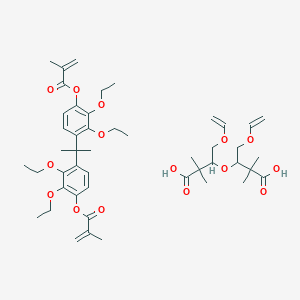
2,2'-(4-Methacryloxydiethoxyphenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(4-Methacryloxydiethoxyphenyl)propane, also known as BisGMA, is a widely used monomer in the dental industry for the production of dental composites. It is a viscous, colorless liquid that is synthesized through various methods. BisGMA has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.
作用机制
2,2'-(4-Methacryloxydiethoxyphenyl)propane is a crosslinking agent that is used to polymerize other monomers in dental composites. It reacts with other monomers such as triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) to form a polymer network. The polymer network provides the strength and durability required for dental restorations. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the adhesive properties required for bonding the dental composite to the tooth structure.
生化和生理效应
2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to have low toxicity levels and is considered safe for use in dental composites. However, some studies have reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause cytotoxicity and genotoxicity in vitro. It has also been reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause allergic reactions in some individuals. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to be metabolized in the liver and excreted in urine.
实验室实验的优点和局限性
2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments. It is a viscous liquid that can be easily mixed with other monomers and materials. It has a long shelf life and can be stored for extended periods without degradation. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the required mechanical properties for dental restorations. However, 2,2'-(4-Methacryloxydiethoxyphenyl)propane has some limitations in laboratory experiments. It can cause polymerization shrinkage, which can lead to microleakage and secondary caries. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also has a high viscosity, which can make it difficult to handle and manipulate.
未来方向
There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research. One direction is to develop new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers that can provide better mechanical properties and reduce polymerization shrinkage. Another direction is to investigate the use of 2,2'-(4-Methacryloxydiethoxyphenyl)propane in other applications such as drug delivery systems and tissue engineering. The toxicity and biocompatibility of 2,2'-(4-Methacryloxydiethoxyphenyl)propane and its metabolites can also be further investigated.
Conclusion
2,2'-(4-Methacryloxydiethoxyphenyl)propane is a widely used monomer in the dental industry for the production of dental composites. It is synthesized through various methods and has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments but also has some limitations. There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research, including the development of new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers and investigating its use in other applications such as drug delivery systems and tissue engineering.
合成方法
2,2'-(4-Methacryloxydiethoxyphenyl)propane can be synthesized through various methods, including the reaction of glycidyl methacrylate with 4,4'-isopropylidenediphenol (BPA) or the reaction of methacrylic acid with BPA and glycidol. The latter method is the most commonly used method for 2,2'-(4-Methacryloxydiethoxyphenyl)propane synthesis. The reaction involves the addition of methacrylic acid to BPA in the presence of an acid catalyst, followed by the addition of glycidol. The resulting product is purified through distillation and vacuum drying.
科学研究应用
2,2'-(4-Methacryloxydiethoxyphenyl)propane has been extensively researched for its use in dental composites. Dental composites are used to restore teeth that have been damaged due to decay, trauma, or other reasons. 2,2'-(4-Methacryloxydiethoxyphenyl)propane is used as a matrix material in dental composites and is mixed with other materials such as fillers, initiators, and accelerators. The resulting dental composite is then used to restore the damaged tooth. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has also been used in other applications such as adhesives, coatings, and sealants.
属性
CAS 编号 |
117381-44-9 |
|---|---|
产品名称 |
2,2'-(4-Methacryloxydiethoxyphenyl)propane |
分子式 |
C47H66O15 |
分子量 |
871 g/mol |
IUPAC 名称 |
3-(3-carboxy-1-ethenoxy-3-methylbutan-2-yl)oxy-4-ethenoxy-2,2-dimethylbutanoic acid;[4-[2-[2,3-diethoxy-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]-2,3-diethoxyphenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H40O8.C16H26O7/c1-11-34-25-21(15-17-23(27(25)36-13-3)38-29(32)19(5)6)31(9,10)22-16-18-24(39-30(33)20(7)8)28(37-14-4)26(22)35-12-2;1-7-21-9-11(15(3,4)13(17)18)23-12(10-22-8-2)16(5,6)14(19)20/h15-18H,5,7,11-14H2,1-4,6,8-10H3;7-8,11-12H,1-2,9-10H2,3-6H3,(H,17,18)(H,19,20) |
InChI 键 |
PVHUESQMIDNJQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |
同义词 |
2,2'-(4-methacryloxydiethoxyphenyl)propane MODPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



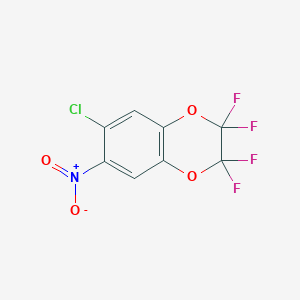
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

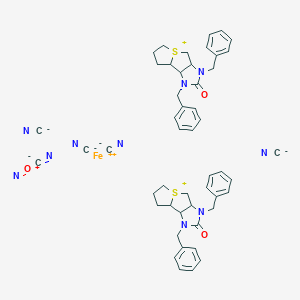
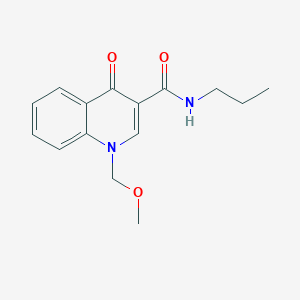
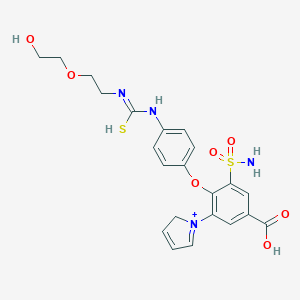
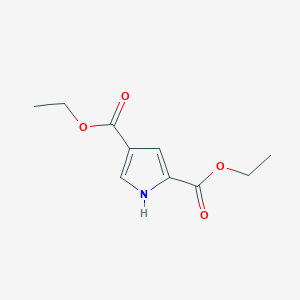

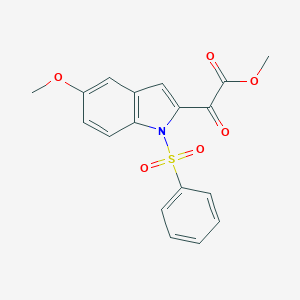
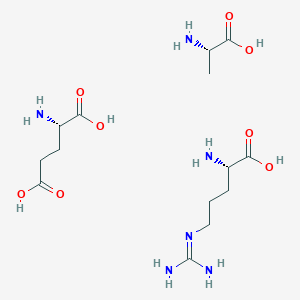
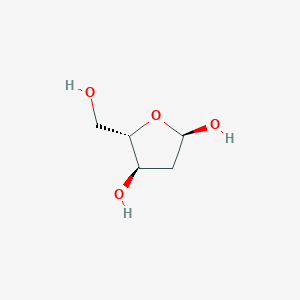

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)